Cas no 1260596-12-0 ((S)-2-Amino-4-(3,4-difluoro-phenyl)-butyric acid)

(S)-2-Amino-4-(3,4-difluoro-phenyl)-butyric acid is a chiral non-natural amino acid derivative featuring a difluorophenyl side chain, which enhances its utility in medicinal chemistry and peptide research. The presence of fluorine atoms at the 3- and 4-positions of the phenyl ring improves metabolic stability and binding affinity in bioactive compounds. Its high enantiomeric purity makes it valuable for asymmetric synthesis and drug development, particularly in designing enzyme inhibitors or receptor modulators. The carboxyl and amino functional groups allow for versatile incorporation into peptide backbones or as a building block for small-molecule pharmaceuticals. This compound is particularly useful in optimizing pharmacokinetic properties due to its fluorine substitution pattern.
(S)-2-Amino-4-(3,4-difluoro-phenyl)-butyric acid structure
1260596-12-0 structure
Product name:(S)-2-Amino-4-(3,4-difluoro-phenyl)-butyric acid
CAS No:1260596-12-0
MF:C10H11F2NO2
MW:215.19664978981
CID:2761099
PubChem ID:72208897

(S)-2-Amino-4-(3,4-difluoro-phenyl)-butyric acid Chemical and Physical Properties

Names and Identifiers

    • MFCD07372317
    • 1260596-12-0
    • F80096
    • (S)-2-AMINO-4-(3,4-DIFLUOROPHENYL)BUTANOIC ACID
    • 3,4-Difluoro-L-Homophe
    • (S)-2-AMINO-4-(3,4-DIFLUORO-PHENYL)-BUTYRIC ACID
    • (S)-2-Amino-4-(3,4-difluoro-phenyl)-butyric acid
    • Inchi: InChI=1S/C10H11F2NO2/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m0/s1
    • InChI Key: CMYDRCBMHLOBSN-VIFPVBQESA-N

Computed Properties

  • Exact Mass: 215.07578492Da
  • Monoisotopic Mass: 215.07578492Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3Ų
  • XLogP3: -0.9

(S)-2-Amino-4-(3,4-difluoro-phenyl)-butyric acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR01V47G-500mg
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AR01V47G-250mg
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abcr
AB597423-5g
3,4-Difluoro-L-Homophe; .
1260596-12-0
5g
€1554.60 2024-07-19
abcr
AB597423-1g
3,4-Difluoro-L-Homophe; .
1260596-12-0
1g
€488.30 2024-07-19

Additional information on (S)-2-Amino-4-(3,4-difluoro-phenyl)-butyric acid

(S)-2-Amino-4-(3,4-Difluoro-Phenyl)-Butyric Acid: A Comprehensive Overview

(S)-2-Amino-4-(3,4-Difluoro-Phenyl)-Butyric Acid, with the CAS number 1260596-12-0, is a structurally unique amino acid derivative that has garnered significant attention in the fields of pharmacology and organic synthesis. This compound is characterized by its chiral center at the second carbon atom, which imparts its (S) configuration. The presence of a difluorophenyl group at the fourth position of the butyric acid backbone introduces unique electronic and steric properties, making it a valuable molecule for both academic and industrial applications.

The synthesis of (S)-2-Amino-4-(3,4-Difluoro-Phenyl)-Butyric Acid typically involves multi-step processes that leverage modern organic chemistry techniques. Recent advancements in asymmetric synthesis have enabled the efficient construction of the chiral center, ensuring high enantiomeric excess. The use of catalysts such as proline derivatives or organocatalysts has significantly streamlined the synthesis pathway, reducing both time and cost. These methods are particularly advantageous for large-scale production in pharmaceutical settings.

One of the most promising applications of this compound lies in its potential as a building block for drug development. The amino acid moiety serves as a versatile platform for constructing bioactive molecules. For instance, researchers have explored its role in peptide synthesis, where it can be incorporated into peptide chains to modulate pharmacokinetic properties such as solubility and bioavailability. Recent studies have demonstrated that incorporating (S)-2-Amino-4-(3,4-Difluoro-Phenyl)-Butyric Acid into peptide frameworks can enhance their stability against enzymatic degradation, making them more suitable for therapeutic applications.

In addition to its role in peptide synthesis, this compound has shown potential in the development of small-molecule inhibitors targeting various disease pathways. Its difluorophenyl group contributes to strong binding interactions with target proteins, making it a valuable component in structure-based drug design. For example, recent research has highlighted its ability to inhibit kinases involved in cancer cell proliferation, suggesting its utility in oncology drug discovery.

The pharmacological profile of (S)-2-Amino-4-(3,4-Difluoro-Phenyl)-Butyric Acid is further enhanced by its favorable absorption properties. Studies conducted in preclinical models indicate that it exhibits good oral bioavailability due to its lipophilic nature and efficient uptake across biological membranes. This characteristic makes it an attractive candidate for developing orally administered drugs.

From an analytical standpoint, the characterization of this compound has benefited from advancements in spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular structure and purity. These tools are essential for ensuring the quality of the compound during both research and manufacturing phases.

In conclusion, (S)-2-Amino-4-(3,4-Difluoro-Phenyl)-Butyric Acid represents a versatile and innovative molecule with wide-ranging applications in drug discovery and organic synthesis. Its unique structural features and favorable pharmacokinetic properties position it as a valuable asset for researchers and developers alike. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing therapeutic interventions across various disease areas.

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